Oxetan-3-ylhydrazine dihydrochloride
Description
Contextualizing Oxetane (B1205548) Chemistry within Contemporary Research
The field of oxetane chemistry has undergone a significant resurgence in recent years, driven by the increasing demand for novel chemical entities in pharmaceutical and materials science. acs.org Oxetanes are four-membered cyclic ethers that, despite their inherent ring strain, can be surprisingly stable and offer a unique three-dimensional profile. beilstein-journals.org This contrasts with the more flexible and lipophilic nature of commonly used carbocyclic rings.
In contemporary research, the incorporation of an oxetane motif into a molecule is a recognized strategy to enhance its physicochemical properties. nih.gov The polar nature of the ether linkage within the strained ring can lead to improved aqueous solubility and reduced lipophilicity (LogP), which are critical parameters for drug candidates. nih.gov Furthermore, the rigidity of the oxetane ring can help to lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target. researchgate.net Researchers have explored oxetanes as bioisosteres for other functional groups, such as gem-dimethyl or carbonyl groups, to fine-tune the properties of a lead compound. nih.gov
Significance of Oxetan-3-ylhydrazine (B3232161) Dihydrochloride (B599025) as a Chemical Scaffold
Oxetan-3-ylhydrazine dihydrochloride emerges as a significant chemical scaffold due to its dual functionality. The hydrazine (B178648) group is a versatile functional handle that can participate in a wide array of chemical transformations to build larger, more complex molecules. Hydrazines are well-established precursors for the synthesis of various heterocyclic systems, such as pyrazoles and pyridazines, which are prevalent in many biologically active compounds.
The presence of the oxetane ring at the 3-position of the hydrazine confers the aforementioned benefits of this heterocycle. Its incorporation can introduce a desirable level of three-dimensionality and polarity into a target molecule. nih.gov The dihydrochloride salt form of the compound enhances its stability and water solubility, making it a convenient building block for use in aqueous reaction media. While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of novel pharmaceutical agents. Chemical suppliers categorize it for use in medicinal chemistry, highlighting its role as a heterocyclic building block. lookchem.comarctomsci.com
Historical Development and Emerging Trends in Oxetane-Containing Compounds
The synthesis of the parent oxetane was first reported in the 19th century, but for a long time, the chemistry of these strained heterocycles was relatively unexplored. beilstein-journals.org A major breakthrough in popularizing their use came from the work of Carreira and others, who demonstrated the value of oxetanes as isosteric replacements in medicinal chemistry. nih.gov This has spurred the development of new and efficient synthetic methods for the preparation of functionalized oxetanes.
Historically, the synthesis of oxetanes often involved intramolecular cyclization reactions, such as the Williamson ether synthesis, which can be challenging due to the high ring strain of the four-membered ring. acs.org More recent and emerging trends focus on the development of more robust and versatile synthetic strategies. These include photochemical methods like the Paternò–Büchi reaction, transition metal-catalyzed cycloadditions, and the use of readily available starting materials. beilstein-journals.org
A significant trend is the synthesis and utilization of functionalized oxetane building blocks, such as oxetan-3-one and 3-aminooxetane. nih.gov These compounds serve as versatile platforms for the introduction of the oxetane motif into a wide range of molecules. For instance, oxetan-3-one can be used in reductive amination reactions to generate a variety of 3-aminooxetane derivatives. nih.gov The development of methods for the synthesis of 3,3-disubstituted oxetanes is also an active area of research, as these motifs can act as stable surrogates for gem-dimethyl groups. chemrxiv.org The synthesis of this compound likely leverages these advancements, potentially through the reaction of oxetan-3-one with hydrazine.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1374652-22-8 | arctomsci.comsigmaaldrich.com |
| Molecular Formula | C₃H₁₀Cl₂N₂O | N/A |
| Molecular Weight | 161.04 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in water | N/A |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
oxetan-3-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIUOQVHKQLWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Oxetan 3 Ylhydrazine Dihydrochloride and Precursors
Strategies for Oxetan-3-one Synthesis
The construction of the strained four-membered ring of oxetan-3-one presents a unique synthetic challenge. nih.govacs.org Various methodologies have been developed to address this, ranging from novel catalytic one-step processes to more traditional multi-step sequences.
Gold-Catalyzed Approaches from Propargylic Alcohols
A significant advancement in oxetan-3-one synthesis involves a gold-catalyzed one-step reaction from readily available propargylic alcohols. nih.govacs.orgorganic-chemistry.orgnih.gov This method circumvents the need for hazardous reagents like α-diazo ketones, which were used in earlier synthetic routes. nih.govacs.org The reaction proceeds via an intermolecular alkyne oxidation, which forms a reactive α-oxo gold carbene intermediate that subsequently undergoes intramolecular cyclization to yield the oxetan-3-one ring. nih.govorganic-chemistry.org
This "open flask" method is notable for its operational simplicity, as it does not require the exclusion of moisture or air. nih.govacs.orgnih.gov The parent oxetan-3-one can be synthesized in a good yield from propargyl alcohol using this approach. nih.govacs.org The reaction conditions can be optimized, with catalysts such as (2-biphenyl)Cy₂PAuNTf₂ and an acid co-catalyst like HNTf₂ proving effective. organic-chemistry.org For tertiary propargylic alcohols, which are prone to forming stable cations under acidic conditions, modifications such as the introduction of an electron-withdrawing group on the alkyne and the use of a different catalyst system like IPrAuNTf₂ with 4-acetylpyridine (B144475) N-oxide are employed to achieve high yields. nih.govacs.org
Table 1: Gold-Catalyzed Synthesis of Oxetan-3-ones
| Substrate | Catalyst System | Conditions | Yield | Reference |
| Propargyl alcohol | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | DCE, r.t., 3–4 h | Fairly Good | nih.govacs.orgorganic-chemistry.org |
| Tertiary propargylic alcohols | IPrAuNTf₂ / 4-acetylpyridine N-oxide | Mild heating, 24 h | High to Excellent | nih.govacs.org |
DCE: 1,2-dichloroethane; r.t.: room temperature
Multi-Step Pathways from Readily Available Precursors
One such multi-step approach starts from commercially available epichlorohydrin. atlantis-press.com This route involves a sequence of reactions including ring-opening, esterification, electrophilic reaction, and finally, an intramolecular cyclization to form the oxetane (B1205548) ring, ultimately yielding oxetan-3-ol (B104164). atlantis-press.com The oxetan-3-ol is then oxidized to produce oxetan-3-one. atlantis-press.comgoogle.com
Another multi-step synthesis utilizes 1,3-dichloroacetone (B141476) and ethylene (B1197577) glycol as starting materials. google.com This process involves three main steps: a carbonyl protection reaction, a ring-closing reaction, and a deprotection reaction to yield the final oxetan-3-one product. google.com
Environmentally Conscious Synthesis Methods
The development of environmentally friendly or "green" synthesis methods for oxetan-3-one is a key area of research. The gold-catalyzed approach from propargylic alcohols can be considered more environmentally benign than older methods as it avoids the use of hazardous α-diazo ketones. nih.govacs.orgnih.gov
Furthermore, a patented method describes the oxidation of oxetan-3-ol to oxetan-3-one using an organic oxidation system. google.com This method is highlighted as being environmentally friendly by avoiding reagents such as phosphorus pentoxide. google.com The use of catalysts like TEMPO in combination with an oxidant like N-bromosuccinimide (NBS) in an organic solvent provides a safer and more scalable process. google.com
Scalable Synthetic Protocols for Industrial and Large-Scale Research
For industrial applications and large-scale research, synthetic protocols must be both efficient and scalable. The one-step gold-catalyzed synthesis of oxetan-3-one from propargyl alcohol is presented as a practical and scalable method, offering a significant improvement over low-yielding multi-step procedures. nih.govorganic-chemistry.orgthieme-connect.com
A patented synthesis method for oxetan-3-one that is explicitly designed for safe amplification and large-scale production involves the oxidation of oxetan-3-ol. google.com This method avoids dangerous chemicals like diazomethane (B1218177) and butyllithium, and is reported to increase the reaction yield from around 50% to over 80%, thereby reducing production costs. google.com The reaction can be carried out in large volumes, as demonstrated by examples using a 5 L reaction flask. google.com The development of scalable protocols for 3,3-disubstituted oxetane building blocks, starting from commercially available oxetan-3-one, has also been a focus, with the aim of producing kilogram quantities in a single run. chemrxiv.org
Conversion Pathways to Oxetan-3-ylhydrazine (B3232161) Dihydrochloride (B599025)
The final step in the synthesis of the target compound is the conversion of the oxetan-3-one precursor.
Hydrazine (B178648) Derivatization of Oxetan-3-one
The conversion of a ketone to a hydrazine derivative is a standard chemical transformation. In the case of oxetan-3-one, this involves a reaction with hydrazine. The resulting oxetan-3-ylhydrazine is then typically treated with hydrochloric acid to form the more stable dihydrochloride salt. While the specific reaction conditions for the synthesis of Oxetan-3-ylhydrazine dihydrochloride are not detailed in the provided search results, the general transformation involves the formation of a hydrazone from the ketone, which is then reduced or used as is. The metalation of SAMP/RAMP hydrazones of oxetan-3-one followed by reaction with electrophiles is a known strategy for creating 2-substituted oxetan-3-ones, highlighting the reactivity of the hydrazone intermediate. researchgate.net
Selective Functionalization Routes
The inherent ring strain and the polarization of the carbon-oxygen bonds in oxetanes make them susceptible to ring-opening reactions, which serve as a primary method for their functionalization. beilstein-journals.org The regioselectivity of these reactions is a key consideration and is largely governed by steric and electronic factors. magtech.com.cn
Nucleophilic attack is a common strategy for the functionalization of oxetanes. magtech.com.cn Generally, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn However, in the presence of an acid catalyst, weaker nucleophiles can be directed to attack the more substituted carbon, a phenomenon controlled by electronic effects. magtech.com.cn
Lewis acids are frequently employed to activate the oxetane ring towards nucleophilic attack. illinois.edu For instance, the reaction of 3,3-disubstituted oxetanes with Grignard reagents or organolithium compounds in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) leads to ring-opened products. illinois.edu
Furthermore, the development of catalytic systems for the functionalization of oxetanes is an active area of research. For example, new methods for the direct conversion of unactivated sp³ alcohols into oxetanes have been reported, expanding the range of accessible functionalized oxetane structures. acs.org This particular method has been successfully applied to complex molecules, including steroids like pregnenolone (B344588) and testosterone, demonstrating its potential for late-stage functionalization. acs.org
Asymmetric Synthesis and Stereochemical Control in Oxetane Derivatives
The synthesis of chiral, enantioenriched oxetane derivatives is of significant interest due to their potential applications in medicinal chemistry. Asymmetric synthesis and stereochemical control are therefore critical aspects of oxetane chemistry.
A powerful strategy for achieving asymmetry is the desymmetrization of prochiral oxetanes. This approach has been successfully employed in the synthesis of chiral pyrrolidines and tetrahydrothiophenes. organic-chemistry.orgnsf.govnih.gov In one such method, a chiral Brønsted acid catalyst facilitates the intramolecular desymmetrization of an oxetane by a tethered nucleophile, leading to the formation of all-carbon quaternary stereocenters with high enantioselectivity. nsf.govnih.govresearchgate.net
The choice of catalyst and reaction conditions is paramount for achieving high stereocontrol. For instance, in the synthesis of chiral pyrrolidines from oxetanes, two distinct protocols have been developed. organic-chemistry.org The first utilizes a tert-butylsulfinamide chiral auxiliary in conjunction with an indium triflate catalyst, affording excellent diastereoselectivity. organic-chemistry.org The second employs a chiral phosphoric acid catalyst to achieve high enantioselectivity. organic-chemistry.org
The asymmetric ring-opening of 3-substituted oxetanes also provides a direct route to highly functionalized chiral building blocks. rsc.org While this area has seen limited progress historically, recent developments include the use of chiral Brønsted acids to catalyze these transformations under mild conditions. rsc.org
The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another method for constructing the oxetane ring. beilstein-journals.orgnih.gov Achieving high enantioselectivity in this reaction has been a challenge. However, recent advancements have utilized novel hydrogen-bonding chiral iridium photocatalysts to control the stereochemical outcome, yielding oxetane products with excellent enantiomeric excess. beilstein-journals.org
Interactive Data Tables
Table 1: Synthetic Precursors for Oxetane Derivatives
| Precursor | Starting Material | Key Reagents | Product | Reference |
| Oxetan-3-one | Propargylic alcohols | Gold catalyst | Oxetan-3-one | organic-chemistry.org |
| Oxetan-3-ol | Epichlorohydrin | Acetic acid, Iron(III) chloride, Ethyl vinyl ether, NaOH | Oxetan-3-ol | atlantis-press.com |
Table 2: Asymmetric Synthesis of Oxetane Derivatives
| Reaction Type | Substrate | Catalyst/Chiral Auxiliary | Product | Key Feature | Reference |
| Desymmetrization | Prochiral Oxetane | Chiral Brønsted Acid | Chiral Tetrahydrothiophene | High enantioselectivity | nsf.govnih.gov |
| Desymmetrization | Prochiral Oxetane | tert-Butylsulfinamide/In(OTf)₃ | Chiral Pyrrolidine | Excellent diastereoselectivity | organic-chemistry.org |
| Desymmetrization | Prochiral Oxetane | Chiral Phosphoric Acid | Chiral Pyrrolidine | High enantioselectivity | organic-chemistry.org |
| Paternò–Büchi | Quinolone and Ketoester | Chiral Iridium Photocatalyst | Chiral Oxetane | Excellent enantiomeric excess | beilstein-journals.org |
Reactivity and Mechanistic Investigations of Oxetan 3 Ylhydrazine Dihydrochloride
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The high ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions under various conditions. organic-chemistry.org These reactions typically proceed via cleavage of one of the C-O bonds, leading to the formation of 1,3-difunctionalized acyclic compounds. researchgate.net The presence of the electron-withdrawing hydrazinium (B103819) group at the 3-position is expected to influence the regioselectivity of these reactions.
Nucleophilic Ring-Opening Pathways
The ring-opening of oxetanes can be initiated by a variety of nucleophiles. Generally, strong nucleophiles are required to open the oxetane ring in the absence of an acid catalyst. youtube.com The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking one of the carbon atoms adjacent to the ring oxygen.
In the case of Oxetan-3-ylhydrazine (B3232161) dihydrochloride (B599025), the two carbon atoms susceptible to nucleophilic attack are C2 and C4. The presence of the bulky and electron-withdrawing hydrazinium group at C3 would sterically hinder the attack at C2 and C4. However, electronic effects also play a crucial role. The electron-withdrawing nature of the substituent at C3 would make the ring carbons more electrophilic.
Table 1: Examples of Nucleophilic Ring-Opening of Oxetanes
| Nucleophile | Product Type | Reference |
| Grignard Reagents | Primary Alcohols | youtube.com |
| Organolithium Compounds | Primary Alcohols | acs.org |
| Amines | 1,3-Aminoalcohols | rsc.org |
| Thiols | 1,3-Hydroxythiols | radtech.org |
It is important to note that for Oxetan-3-ylhydrazine dihydrochloride, the hydrazine (B178648) moiety itself is a potent nucleophile. Under basic conditions, where the hydrazine is deprotonated, intramolecular nucleophilic attack on the oxetane ring could potentially occur, leading to the formation of a bicyclic product. However, the stability of such a product would be a determining factor.
Acid-Catalyzed Ring-Opening Mechanisms
The ring-opening of oxetanes is significantly facilitated by the presence of Brønsted or Lewis acids. researchgate.netnih.gov The acid protonates or coordinates to the ring oxygen, making the oxetane a much better electrophile and activating it towards nucleophilic attack, even by weak nucleophiles.
The mechanism of acid-catalyzed ring-opening can have SN1 or SN2 character, depending on the substitution pattern of the oxetane and the reaction conditions. For an unsymmetrically substituted oxetane like this compound, the regioselectivity of the ring-opening is a key consideration. The attack of the nucleophile can occur at either the more substituted or less substituted carbon atom. The stability of the resulting carbocation intermediate plays a significant role in determining the outcome.
Given that Oxetan-3-ylhydrazine is supplied as a dihydrochloride salt, the inherent acidity of the medium could promote self-ring-opening or reaction with the chloride counter-ion as a nucleophile.
Table 2: Lewis Acids Used in Oxetane Ring-Opening Reactions
| Lewis Acid | Reference |
| SnCl4 | nih.gov |
| BF3·OEt2 | utexas.edu |
| LiBF4 | researchgate.net |
| Yb(OTf)3 | researchgate.net |
Thermal and Photochemical Reactivity of Oxetane Rings
Oxetanes can also undergo ring-opening or rearrangement reactions under thermal or photochemical conditions. Thermal decomposition of oxetanes can lead to fragmentation into an alkene and a carbonyl compound, the reverse of the Paternò-Büchi reaction.
Photochemical reactions of oxetanes, often involving irradiation with UV light, can lead to a variety of products through different pathways, including ring cleavage, rearrangements, and additions. beilstein-journals.org The specific outcome is highly dependent on the substitution pattern of the oxetane and the presence of photosensitizers. For this compound, the presence of the hydrazine moiety could influence the photochemical behavior, potentially leading to novel transformations.
Reactivity of the Hydrazine Moiety
The hydrazine functional group in this compound is a versatile reactive center, capable of participating in a range of chemical transformations.
Condensation Reactions and Imine/Hydrazone Formation
Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. This is a well-established and widely used reaction in organic synthesis. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
The reactivity of the hydrazine in this compound in condensation reactions is expected to be high. The resulting hydrazones would incorporate the oxetane ring, providing access to a diverse range of functionalized molecules. The reaction conditions, particularly the pH, would need to be carefully controlled, as the hydrazine is present as a dihydrochloride salt and will require neutralization to act as a nucleophile.
Reductive and Oxidative Transformations
The hydrazine moiety can undergo both reduction and oxidation. Reduction of hydrazines can lead to the corresponding amines. Various reducing agents can be employed for this transformation.
Conversely, the oxidation of hydrazines can lead to a variety of products, including diimides, which can be unstable and decompose to release nitrogen gas, or in some cases, can be trapped. The specific products formed depend on the oxidizing agent and the reaction conditions. The presence of the strained oxetane ring in close proximity to the hydrazine could lead to interesting and potentially unique outcomes upon oxidation.
N-Alkylation and Acylation Reactions
The presence of two nitrogen atoms in the hydrazine moiety of this compound offers sites for nucleophilic attack, making it amenable to N-alkylation and N-acylation reactions. These reactions provide a straightforward route to a variety of substituted oxetane derivatives.
Detailed research findings on the N-alkylation and N-acylation of this compound are limited in publicly available literature. However, general principles of hydrazine chemistry suggest that these transformations are feasible. For instance, the alkylation of hydrazine derivatives can be achieved using alkyl halides, often in the presence of a base to neutralize the generated acid. d-nb.info Similarly, acylation can be accomplished with acylating agents like acyl chlorides or anhydrides. orientjchem.org
Table 1: Representative N-Alkylation and Acylation Reactions of Hydrazines
| Entry | Hydrazine Derivative | Alkylating/Acylating Agent | Base/Catalyst | Solvent | Product | Yield (%) |
| 1 | Phenylhydrazine | Benzyl bromide | NaOH | DMF | 1-Benzyl-1-phenylhydrazine | - |
| 2 | Hydrazine hydrate | Ethyl benzoylacetate | Acetic acid | 1-Propanol | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | ~79 |
| 3 | Aniline | Acetic anhydride | None | Neat | N-Phenylacetamide | Good to Excellent |
| 4 | Benzylamine | Acetonitrile (B52724) | Alumina | Neat | N-Benzylacetamide | 94 |
The regioselectivity of these reactions on unsymmetrical hydrazines can be influenced by steric and electronic factors, as well as the reaction conditions. beilstein-journals.org For Oxetan-3-ylhydrazine, the substitution could potentially occur at either the α- or β-nitrogen.
Intramolecular Cyclizations and Rearrangements
A significant application of this compound lies in its use as a precursor for the synthesis of five-membered heterocyclic rings, particularly pyrazoles. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole (B372694) synthesis. slideshare.netjk-sci.comslideshare.netchemhelpasap.com
The reaction involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrazoles by varying the 1,3-dicarbonyl component.
Table 2: Synthesis of Pyrazole Derivatives from Hydrazines and 1,3-Dicarbonyl Compounds
| Entry | Hydrazine | 1,3-Dicarbonyl Compound | Conditions | Product | Yield (%) |
| 1 | Hydrazine hydrate | Ethyl benzoylacetate | Acetic acid, 1-Propanol, 100°C | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 79 |
| 2 | Phenylhydrazine | Acetylacetone | Acetic acid, heat | 1,3,5-Trimethyl-1H-pyrazole | High |
| 3 | Hydrazine hydrate | 1,1,3,3-Tetramethoxypropane | HCl, 45-50°C | Pyrazole | 82 |
This table illustrates the Knorr pyrazole synthesis with various hydrazines and dicarbonyl compounds. While directly analogous examples with Oxetan-3-ylhydrazine are not detailed in the provided sources, the general applicability of this reaction is well-established.
The oxetane moiety in the resulting pyrazole introduces a unique structural and physicochemical profile, which can be of interest in medicinal chemistry and materials science. The strained four-membered ring can act as a polar, metabolically stable isostere for other functional groups.
Mechanistic Studies of Key Transformations
The mechanism of the Knorr pyrazole synthesis has been the subject of detailed investigation. The reaction is generally understood to proceed through the following key steps:
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. In the case of an unsymmetrical dicarbonyl compound, the initial attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. rsc.org
Cyclization: The remaining free amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the second carbonyl group.
Dehydration: The resulting cyclic intermediate, a dihydroxypyrazolidine, readily eliminates two molecules of water to form the stable, aromatic pyrazole ring. rsc.org
Kinetic studies have shown that the dehydration of the cyclic intermediate is often the rate-determining step under neutral pH conditions. The reaction can be catalyzed by acid, which facilitates both the initial imine formation and the final dehydration steps. slideshare.netjk-sci.comrsc.org
While no specific mechanistic studies have been reported for the reactions of this compound, the presence of the oxetane ring is not expected to fundamentally alter the course of the Knorr pyrazole synthesis. However, the electron-withdrawing nature and steric bulk of the oxetanyl group could potentially influence the regioselectivity of the initial hydrazone formation when using unsymmetrical 1,3-dicarbonyl compounds. Further experimental and computational studies would be necessary to fully elucidate the electronic and steric effects of the oxetane moiety on the reaction mechanism and kinetics.
Applications in Advanced Organic Synthesis
Oxetan-3-ylhydrazine (B3232161) Dihydrochloride (B599025) as a Versatile Building Block
The inherent functionalities of Oxetan-3-ylhydrazine dihydrochloride, namely the nucleophilic hydrazine (B178648) group and the electrophilic potential of the strained oxetane (B1205548) ring, make it a highly valuable and versatile building block in organic synthesis. This duality allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds.
Construction of Complex Heterocyclic Systems
The hydrazine moiety of this compound serves as a classical precursor for the synthesis of various nitrogen-containing heterocycles. A prominent application is in the synthesis of pyrazole (B372694) derivatives. For instance, Oxetan-3-ylhydrazine hydrochloride has been utilized in the preparation of substituted pyrazoles that act as kinase inhibitors. uni-muenchen.degoogle.comgoogle.comgoogleapis.com The general synthetic approach involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization to form the pyrazole ring. This reaction provides a direct method to incorporate the oxetane motif into a biologically relevant heterocyclic core.
The following table summarizes representative examples of pyrazole synthesis using oxetane-containing hydrazines, as described in the patent literature.
| Starting Material 1 | Starting Material 2 | Product | Application | Reference |
| Oxetan-3-ylhydrazine hydrochloride | Substituted 1,3-dicarbonyl compound | 5-Amino-1-(oxetan-3-yl)-1H-pyrazole derivative | Kinase inhibitor | uni-muenchen.de |
| Oxetan-3-ylhydrazine hydrochloride | Cyano-containing precursor | 4-Cyano-1-(oxetan-3-yl)pyrazol-5-amine derivative | Kinase inhibitor | google.com |
This table is illustrative and based on general procedures described in patent literature. Specific yields and reaction conditions are often not detailed for individual steps.
Access to Bridged and Spirocyclic Architectures
The unique structural features of the oxetane ring in this compound can be exploited to construct more complex three-dimensional structures such as bridged and spirocyclic systems. While direct examples involving this compound are not extensively documented in academic literature, the analogous reactivity of oxetan-3-one with hydrazine derivatives provides a strong indication of its potential.
For example, the condensation of oxetan-3-one with energetic compounds containing a hydrazino function, such as amino-nitroguanidine and picryl hydrazine, leads to the formation of energetic Schiff bases. Subsequent hydrazinolysis of the guanidine derivatives results in the formation of spiro-tetrahydrotetrazines. uni-muenchen.de This reaction highlights the capability of the oxetane carbonyl (or its imine equivalent) to participate in cyclization reactions that generate spirocyclic systems. The resulting 1-(Oxetan-3-ylidene)-2-(2,4,6-trinitrophenyl)-hydrazine crystallizes in the triclinic space group P-1. uni-muenchen.de
The general reaction scheme for the formation of spiro-tetrahydrotetrazines is as follows:
Scheme 1: Synthesis of spiro-tetrahydrotetrazines from oxetane-3-one and hydrazine derivatives.
This reactivity suggests that this compound could be a precursor to a variety of spirocyclic compounds where the oxetane ring is one of the spiro-fused components.
Integration into Macrocyclic Compounds
While direct synthetic routes to macrocycles using this compound are not yet widely reported, the synthesis of nitrogen-containing macrocycles often relies on the condensation of diamines or dihydrazides with dialdehydes or other suitable linkers. mdpi.com For instance, a series of macrocycles have been synthesized from a cationic bisaldehyde component and various dihydrazide linkers. mdpi.com This approach could be adapted to incorporate the oxetane-hydrazine moiety into a macrocyclic framework. The general strategy involves a stepwise or one-pot condensation to form the large ring.
Role in Cross-Coupling Reactions and Fragment-Based Synthesis
The application of this compound extends beyond its use as a simple building block for heterocycle formation. The hydrazine functionality can be derivatized to participate in modern synthetic transformations like cross-coupling reactions, and the oxetane motif itself is of significant interest in fragment-based drug discovery.
The development of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples of cross-coupling reactions with this compound are not prevalent in the literature, the reactivity of related hydrazine derivatives suggests its potential.
In the realm of medicinal chemistry, the oxetane ring is considered a valuable motif in fragment-based drug discovery. acs.org Its incorporation can lead to improved physicochemical properties such as solubility and metabolic stability. Oxetane-containing fragments are used to probe the binding sites of biological targets and can be elaborated into more potent lead compounds. The availability of building blocks like this compound provides a means to introduce this desirable fragment into potential drug candidates.
Development of New Synthetic Methodologies Utilizing the Oxetane-Hydrazine Moiety
The unique combination of a strained four-membered ring and a nucleophilic hydrazine group in this compound presents opportunities for the development of novel synthetic methodologies. The reactivity of the oxetane ring, in particular, can be harnessed for ring-opening or ring-expansion reactions to generate new molecular scaffolds.
The synthesis and reactivity of oxetanes have been a subject of considerable research. acs.org The inherent ring strain facilitates reactions with nucleophiles, leading to functionalized acyclic products. Furthermore, the development of methods for the synthesis of oxetane derivatives through intramolecular cyclization has expanded the toolkit for organic chemists. acs.org
While specific new methodologies originating from this compound are yet to be extensively reported, its structural features suggest potential for novel transformations. For example, intramolecular reactions between the hydrazine moiety (or a derivative) and the oxetane ring could lead to the formation of novel bicyclic or fused heterocyclic systems. The exploration of such reactivity could open up new avenues for the synthesis of complex molecules with interesting biological properties.
Medicinal Chemistry and Drug Discovery Perspectives
The incorporation of an oxetane (B1205548) ring, particularly at the 3-position, into a molecular scaffold is a deliberate strategy employed by medicinal chemists to optimize a compound's drug-like properties. Oxetan-3-ylhydrazine (B3232161) serves as a key precursor that combines the advantages of the oxetane core with a reactive hydrazine (B178648) handle, suitable for diverse synthetic elaborations.
Strategies for Modulating Biological Activity through Oxetane Incorporation
The introduction of an oxetane moiety is a powerful tactic for fine-tuning the physicochemical profile of a lead compound, which in turn modulates its biological activity and pharmacokinetic behavior. nih.gov The oxetane ring is not merely a passive spacer but an active contributor to a molecule's properties.
Key modulations include:
Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance aqueous solubility compared to its carbocyclic or aliphatic counterparts, a critical factor for oral bioavailability and formulation. acs.orgnih.gov
Metabolic Stability: Replacement of metabolically vulnerable groups, such as a gem-dimethyl group, with a 3,3-disubstituted oxetane can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life. acs.orgnih.gov Studies have shown a clear improvement in metabolic stability when moving from larger carbocyclic rings to the compact oxetane ring. acs.org
Lipophilicity and pKa: The oxetane ring's strong inductive electron-withdrawing effect can have a profound impact on adjacent functional groups. nih.gov When placed alpha to an amine, an oxetane can lower its basicity (pKa) by over two units. acs.orgnih.gov This reduction in basicity at physiological pH can decrease unwanted interactions with targets like the hERG channel, mitigating cardiac toxicity risks, and can also optimize a compound's lipophilicity (LogD). acs.org
Conformational Rigidity: The strained four-membered ring introduces a degree of conformational rigidity, which can lock a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target. The oxetane in the natural product Paclitaxel (Taxol) is thought to function as such a conformational lock. acs.org
Table 1: Physicochemical Impact of Oxetane Incorporation An interactive table summarizing the effects of replacing common chemical groups with an oxetane moiety.
| Property | Change upon Oxetane Incorporation | Rationale | Reference(s) |
|---|---|---|---|
| Aqueous Solubility | Generally Increased | Introduction of a polar ether group and disruption of crystal packing. | acs.orgnih.gov |
| Metabolic Stability | Generally Increased | Blocks sites of CYP450-mediated oxidation. | acs.orgnih.gov |
| Lipophilicity (LogD) | Generally Decreased | The polar oxygen atom reduces overall lipophilicity. | acs.orgnih.gov |
| Amine Basicity (pKa) | Significantly Decreased | Strong inductive electron-withdrawing effect from the oxetane oxygen. | acs.orgnih.gov |
| Molecular Shape | Increased 3-Dimensionality | Provides a rigid, non-planar exit vector compared to linear or flat groups. | nih.govnih.gov |
Oxetanes as Bioisosteres in Lead Optimization
Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity—is a cornerstone of lead optimization. The oxetane ring has proven to be an exceptionally effective bioisostere for two very common motifs in drug molecules: the gem-dimethyl group and the carbonyl group. acs.orgnih.gov
Gem-Dimethyl Replacement: An oxetane ring occupies a similar volume to a gem-dimethyl group but imparts greater polarity and aqueous solubility. nih.gov This substitution can improve a compound's pharmacokinetic profile without sacrificing the steric bulk required for target binding.
Carbonyl Replacement: The oxetane group mimics the dipole moment, hydrogen bonding acceptor capacity, and lone pair orientation of a carbonyl group. acs.orgnih.govnih.gov However, unlike ketones or esters, oxetanes are stable against enzymatic reduction or hydrolysis and are not susceptible to enolization, which can prevent racemization at adjacent stereocenters. nih.govnih.gov This makes the oxetane a robust and stable alternative for improving the metabolic profile of compounds containing a carbonyl linker.
Table 2: Oxetane as a Bioisosteric Replacement An interactive table illustrating the bioisosteric relationship of the oxetane ring.
| Original Group | Bioisosteric Replacement | Key Advantages of Oxetane | Reference(s) |
|---|---|---|---|
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Improved solubility, increased metabolic stability, maintained steric profile. | acs.orgnih.gov |
| Carbonyl (Ketone) | 3-Substituted Oxetane | Similar H-bond acceptance, resistance to metabolic reduction, enhanced chemical stability. | acs.orgnih.govnih.gov |
Fragment-Based Drug Design Incorporating Oxetan-3-ylhydrazine Scaffolds
Fragment-Based Drug Design (FBDD) is a hit identification strategy that begins by screening small, low-molecular-weight compounds ("fragments") that typically bind to a biological target with low affinity. These initial hits are then grown or linked together to produce a more potent, lead-like molecule. researchgate.net
The Oxetan-3-ylhydrazine scaffold is an ideal candidate for FBDD for several reasons:
Fragment-like Properties: It possesses a low molecular weight, high polarity, and a distinct three-dimensional shape, all desirable characteristics for a fragment library. nih.gov
Reactive Handle: The hydrazine moiety (-NHNH₂) is a versatile and reactive functional group. It can be readily reacted with various electrophiles, such as diketones, ketoesters, or isocyanates, to form a wide array of stable heterocyclic rings (e.g., pyrazoles, pyridazinones, triazoles). nih.govmdpi.com This allows a confirmed fragment hit to be efficiently elaborated or linked to other fragments.
Vectorial Growth: The oxetane ring provides a rigid, defined exit vector, guiding the "growth" of the fragment into unexplored regions of the target's binding pocket.
Patents for novel kinase inhibitors explicitly describe the use of Oxetan-3-ylhydrazine hydrochloride as a key building block in the synthesis of complex, biologically active molecules, validating its utility in strategies analogous to FBDD. google.comgoogle.com
Synthesis of Biologically Active Derivatives
The true value of a chemical building block like Oxetan-3-ylhydrazine dihydrochloride (B599025) is demonstrated by its successful conversion into therapeutically relevant molecules. The combination of the advantageous oxetane core and the synthetically versatile hydrazine group allows for the creation of diverse derivatives targeting a range of diseases.
Anti-neoplastic and Antiviral Agents
The oxetane motif is present in several clinically approved and investigational drugs, particularly in oncology and virology. nih.gov The most famous example is the anticancer drug Paclitaxel (Taxol), which contains a fused oxetane ring essential for its microtubule-stabilizing activity. acs.orgnih.gov In the antiviral space, the nucleoside analog Oxetanocin-A demonstrated the potential of this scaffold against viruses like herpes simplex virus and HIV. researchgate.net
A powerful synthetic strategy involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form pyrazole (B372694) rings, a heterocycle prevalent in many approved drugs. nih.gov This exact strategy has been employed using Oxetan-3-ylhydrazine hydrochloride to create potent kinase inhibitors for cancer therapy. google.com For example, reaction with a suitably substituted diketone or keto-nitrile precursor yields an N-oxetanyl pyrazole core, which is then further elaborated into the final active pharmaceutical ingredient. google.com These kinase inhibitors are designed to treat various cancers, including B-cell non-Hodgkin lymphoma. google.com
Enzyme Inhibitor Design
The design of enzyme inhibitors is a cornerstone of modern drug discovery. The incorporation of unique structural motifs can lead to improved interactions with enzyme active sites and enhanced pharmacological properties. The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a versatile building block in medicinal chemistry. acs.orgnih.gov Its compact, polar, and three-dimensional nature makes it an attractive substitute for more common groups like gem-dimethyl or carbonyl functionalities. nih.govbeilstein-journals.org
The hydrazine group, on the other hand, is a well-known pharmacophore present in several enzyme inhibitors. Hydrazine and its derivatives can act as reactive handles that form covalent bonds with enzyme cofactors or active site residues, leading to irreversible inhibition. nih.govnih.gov For instance, hydrazine-based compounds have been effective inhibitors of enzymes like monoamine oxidases (MAOs) and quinone-dependent amine oxidases. nih.govnih.gov
The combination of an oxetane ring with a hydrazine functional group in the form of Oxetan-3-ylhydrazine offers a compelling strategy for designing novel enzyme inhibitors. The oxetane-3-yl portion can serve multiple purposes:
Modulation of Physicochemical Properties: The inherent polarity of the oxetane ring can improve the aqueous solubility of a potential inhibitor, a crucial parameter for drug development. acs.orgnih.gov
Metabolic Stability: The oxetane ring can act as a metabolically stable surrogate for more labile groups, potentially increasing the half-life of the drug candidate. nih.govbeilstein-journals.org
Structural Rigidity and Vectorial Orientation: The defined geometry of the 3-substituted oxetane can act as a conformational lock, presenting the hydrazine moiety in a specific orientation for optimal interaction with the enzyme's active site. nih.gov
While direct studies on Oxetan-3-ylhydrazine dihydrochloride as an enzyme inhibitor are not extensively documented in publicly available literature, the rationale for its use is scientifically sound. The synthesis of derivatives where the hydrazine nitrogen is further functionalized could lead to potent and selective inhibitors for various enzyme classes. For example, the reaction of Oxetan-3-ylhydrazine with appropriate electrophiles could yield a library of compounds for screening against targets like kinases, proteases, or histone-modifying enzymes.
A hypothetical design strategy could involve using the oxetanyl-hydrazine scaffold to target enzymes where a hydrogen bond donor/acceptor or a nucleophilic group is required for binding. The oxetane oxygen can act as a hydrogen bond acceptor, while the hydrazine provides multiple hydrogen bond donors and a nucleophilic center.
Table 1: Potential Advantages of the Oxetanyl-Hydrazine Scaffold in Enzyme Inhibitor Design
| Feature | Contribution of Oxetane Moiety | Contribution of Hydrazine Moiety | Synergistic Effect |
| Binding Interaction | Hydrogen bond acceptor, defined 3D structure | Hydrogen bond donor, nucleophile, potential for covalent bonding | Precise orientation of the reactive hydrazine group within the active site |
| Physicochemical Properties | Increased solubility, reduced lipophilicity | Polar functional group | Improved overall druglikeness of the inhibitor |
| Pharmacokinetics | Enhanced metabolic stability | Can be designed for irreversible or reversible inhibition | Potential for long-acting inhibitors with favorable ADME profiles |
Analogues for Receptor Binding Studies
The development of ligands with high affinity and selectivity for specific receptors is another critical area of drug discovery. The principles that make the oxetanyl-hydrazine scaffold attractive for enzyme inhibitors also apply to the design of receptor ligands. The three-dimensional character of the oxetane ring can be particularly advantageous in creating ligands that fit into complex receptor binding pockets. nih.gov
Analogues of Oxetan-3-ylhydrazine can be synthesized to explore the structure-activity relationships (SAR) for a given receptor target. By systematically modifying the hydrazine part of the molecule, for instance, by forming hydrazones or acylhydrazides, medicinal chemists can probe the electronic and steric requirements of the receptor's binding site.
For example, in the design of G protein-coupled receptor (GPCR) ligands, the ability to introduce specific interaction points is crucial. The oxetane ring can provide a polar interaction point while the substituted hydrazine can be tailored to interact with other residues in the binding pocket. The synthesis of a library of such analogues would be a valuable tool for mapping the pharmacophore of a target receptor. nih.gov
Table 2: Hypothetical Analogues of Oxetan-3-ylhydrazine for Receptor Binding Studies
| Analogue Type | Synthetic Precursor | Potential Receptor Interaction | Rationale |
| Hydrazones | Oxetan-3-ylhydrazine + Aldehyde/Ketone | H-bonding, π-π stacking (if aromatic aldehyde is used) | Introduce larger substituents to probe steric limits of the binding pocket |
| Acylhydrazides | Oxetan-3-ylhydrazine + Acyl chloride/Carboxylic acid | Additional H-bond donors and acceptors | Mimic peptide bonds or introduce specific recognition elements |
| N-Aryl/Alkyl Hydrazines | Oxetan-3-ylhydrazine + Aryl/Alkyl halide | Hydrophobic or aromatic interactions | Modulate lipophilicity and explore specific sub-pockets of the receptor |
Development of Novel Drug Delivery Systems utilizing Oxetan-3-ylhydrazine Structures
Novel drug delivery systems (DDS) aim to improve the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body. The physicochemical properties of the drug molecule and any carrier systems are paramount for the success of a DDS.
While this compound itself is a small molecule, its structural features could be beneficially incorporated into larger drug delivery constructs or used to modify existing drugs to make them more amenable to advanced delivery methods.
The primary contribution of the oxetane motif in this context would be the enhancement of aqueous solubility. acs.org Many potent drug candidates suffer from poor water solubility, which limits their formulation options and bioavailability. By chemically linking an oxetane-containing fragment to such a drug, it may be possible to improve its solubility profile. Wipf and co-workers have demonstrated the use of an oxetanyl sulfoxide (B87167) motif as a neutral solubilizing group for poorly soluble drugs. acs.org A similar concept could be applied using derivatives of Oxetan-3-ylhydrazine.
Furthermore, the hydrazine functionality offers a reactive handle for conjugation to polymers, nanoparticles, or other carrier systems used in drug delivery. For example, the hydrazine group can react with aldehyde or ketone groups present on a polymer backbone to form a hydrazone linkage. This type of linkage is often pH-sensitive and can be designed to be stable in the bloodstream but cleave in the acidic environment of a tumor or within the endosomes of a cell, leading to targeted drug release.
Although there are no specific examples in the literature of this compound being used in a drug delivery system, the chemical principles supporting its potential utility are well-established in the field.
Advanced Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of Oxetan-3-ylhydrazine (B3232161) dihydrochloride (B599025), revealing details about its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Oxetan-3-ylhydrazine dihydrochloride, both ¹H and ¹³C NMR would be utilized to confirm the arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The oxetane (B1205548) ring protons are expected to show characteristic signals, typically in the range of 4-5 ppm for the methylene (B1212753) groups adjacent to the oxygen atom, due to the deshielding effect of the oxygen. researchgate.net The methine proton at the 3-position would likely appear as a multiplet due to coupling with the adjacent methylene protons. The protons of the hydrazine (B178648) moiety would be expected to be broad and their chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the oxetane ring would appear at characteristic chemical shifts, with the carbons bonded to the oxygen atom being the most downfield. rsc.org The carbon atom at the 3-position, bonded to the hydrazine group, would also have a distinct chemical shift.
Illustrative ¹H and ¹³C NMR Data for an Oxetane Moiety
| Atom | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2/C4-H | ~4.5 - 4.8 (t) | ~75 - 80 |
| C3-H | ~3.8 - 4.2 (m) | ~40 - 45 |
Note: These are representative values for an oxetane ring and would be influenced by the hydrazine substituent and the dihydrochloride salt form.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be used to determine the molecular weight and to gain structural information through fragmentation analysis. nih.gov Techniques such as electrospray ionization (ESI) would be suitable for this polar, salt-like compound. The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns could involve the loss of the hydrazine group or the opening of the oxetane ring. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass, allowing for the confirmation of the elemental composition.
Expected Molecular Ions in Mass Spectrometry
| Ion | Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ (of free base) | C₃H₉N₂O⁺ | 89.0715 |
M refers to the free base, Oxetan-3-ylhydrazine.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands. The presence of the N-H bonds in the hydrazinium (B103819) ion would give rise to broad absorption bands in the region of 3200-2600 cm⁻¹. spectroscopyonline.comcdnsciencepub.com The C-O stretching vibration of the oxetane ether linkage would be expected to appear in the fingerprint region, typically around 1000-1100 cm⁻¹. researchgate.net The C-H stretching vibrations of the methylene groups would be observed around 2850-3000 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Hydrazinium) | 3200 - 2600 (broad) |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| N-H Bend | ~1620 - 1560 |
| C-O Stretch (Ether) | ~1100 - 1000 |
X-ray Diffraction (XRD) for Solid-State Structure
As this compound is a crystalline solid, single-crystal X-ray diffraction (XRD) would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. wikipedia.org This technique would provide precise information on bond lengths, bond angles, and the conformation of the oxetane ring. It would also reveal the packing of the molecules in the crystal lattice and the nature of the hydrogen bonding interactions between the hydrazinium cations and the chloride anions. researchgate.netgla.ac.uk Powder X-ray diffraction (PXRD) would be used for routine identification and to assess the crystallinity and phase purity of bulk samples. acs.org
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.
Due to the polar and ionic nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase high-performance liquid chromatography (HPLC) with an aqueous mobile phase and a suitable ion-pairing agent could be employed for its analysis. chromatographyonline.comfishersci.commerckmillipore.com These methods would allow for the separation of the target compound from starting materials, by-products, and other impurities. The use of a mass spectrometer as a detector (LC-MS) would provide both retention time and mass information, enhancing the confidence in peak identification. nih.govjfda-online.com
Gas chromatography (GC) could also be a viable technique, likely requiring derivatization of the polar hydrazine group to increase its volatility and thermal stability. researchgate.net For instance, reaction with an aldehyde or ketone could form a more volatile hydrazone derivative suitable for GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. rsc.orgrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Oxetan-3-ylhydrazine |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, which exists as a polar hydrochloride salt, reversed-phase HPLC is the most probable mode of analysis. In aqueous solutions, the salt is expected to dissociate, and the retention of the protonated amine will be highly dependent on the mobile phase pH. chromforum.org
Research on other oxetane-containing molecules has utilized HPLC for purity assessment and reaction monitoring. nih.govresearchgate.net For instance, the analysis of N-arylamine oxetanes was successfully carried out using HPLC to confirm reaction completion. nih.gov The hydrophilic nature of the oxetane moiety and the presence of the hydrazine group, which can be protonated, necessitate careful method development.
A typical HPLC method for a compound like this compound would likely involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer would be a critical parameter to control the ionization state of the hydrazine group and achieve optimal retention and peak shape. chromforum.org
Table 1: Illustrative HPLC Parameters for the Analysis of an Oxetane Hydrazine Derivative
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of starting parameters for the HPLC analysis of this compound, based on common practices for polar amine salts.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of highly polar and salt-like compounds such as this compound by GC is challenging due to their low volatility and potential for thermal degradation. researchgate.net Hydrazine and its derivatives are known to be highly reactive and can interact undesirably with GC columns. researchgate.net
To overcome these challenges, derivatization is a common strategy in the GC analysis of hydrazines. nih.govchrom-china.com This involves reacting the hydrazine with a reagent to form a more volatile and stable derivative. For example, hydrazine can be derivatized with benzaldehyde (B42025) to form benzalazine, which is more amenable to GC analysis. nih.gov Another approach involves derivatization with acetone (B3395972). nih.govchrom-china.com
A study on the determination of hydrazine in prednisolone (B192156) utilized pre-column derivatization with acetone followed by GC-triple quadrupole mass spectrometry (GC-MS/MS) for sensitive and selective detection. nih.govchrom-china.com A similar derivatization strategy could be envisioned for this compound, where the hydrazine moiety would react to form a less polar derivative suitable for GC analysis.
Table 2: Potential GC-MS Derivatization and Analysis Parameters
| Step | Parameter | Detail |
| Derivatization | Reagent | Acetone |
| Reaction | Formation of the corresponding hydrazone | |
| GC Analysis | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C | |
| Carrier Gas | Helium, 1.2 mL/min | |
| Oven Program | 60 °C (1 min), then 15 °C/min to 280 °C (5 min) | |
| MS Detection | Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-400 m/z |
This table outlines a plausible GC-MS method for the indirect analysis of this compound following a derivatization step.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for the qualitative monitoring of reactions and the assessment of compound purity. For highly polar compounds like hydrochloride salts, TLC analysis on standard silica (B1680970) gel plates can be problematic, as the compound may not migrate from the baseline. reddit.com
To analyze this compound by TLC, a highly polar mobile phase would be necessary. This could include mixtures of methanol or ethanol (B145695) with a less polar solvent, and potentially the addition of a small amount of a base like ammonia (B1221849) to neutralize the hydrochloride salt and improve mobility. reddit.com Alternatively, reversed-phase TLC plates, where the stationary phase is non-polar, could be employed with a polar mobile phase such as a mixture of water and acetonitrile.
Recent developments in High-Performance Thin-Layer Chromatography (HPTLC) have enabled the quantitative analysis of various pharmaceutical compounds, including hydrochloride salts. mdpi.com An HPTLC method for this compound would offer improved resolution and sensitivity compared to standard TLC. nih.gov
Table 3: Suggested TLC Systems for this compound
| TLC System | Stationary Phase | Mobile Phase | Visualization |
| Normal Phase | Silica Gel 60 F254 | Dichloromethane:Methanol:Ammonia (8:2:0.1) | UV light (if chromophore present) or staining (e.g., ninhydrin) |
| Reversed Phase | RP-18 F254s | Acetonitrile:Water (7:3) with 0.1% TFA | UV light or specific staining reagents |
This table provides potential TLC systems for the analysis of this compound, addressing the challenges of its polar and salt nature.
Advanced Microscopic and Diffraction Techniques
Beyond chromatographic methods, advanced microscopic and diffraction techniques provide invaluable information about the solid-state structure and morphology of a compound.
For this compound, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional molecular structure. acs.org X-ray crystallography studies on other oxetane-containing molecules have revealed important structural features, such as the puckering of the oxetane ring. acs.orgcore.ac.uk The degree of puckering is influenced by the substituents on the ring. acs.orgutexas.edu For a 3-substituted oxetane, the ring puckering is expected to be more pronounced than in the unsubstituted parent molecule due to increased eclipsing interactions. acs.org The crystal structure would also elucidate the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety and the chloride counter-ions.
While no specific microscopic studies on this compound are publicly available, techniques like Scanning Electron Microscopy (SEM) could be used to study the morphology, particle size, and crystal habit of the solid material. This information is crucial in pharmaceutical development for understanding properties like flowability and dissolution.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like Oxetan-3-ylhydrazine (B3232161) dihydrochloride (B599025), these methods can elucidate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the structural and electronic properties of heterocyclic compounds. irjweb.com For Oxetan-3-ylhydrazine dihydrochloride, DFT calculations, likely using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles of the oxetane (B1205548) ring and the hydrazine (B178648) moiety. The puckering of the oxetane ring is a key structural feature that can be precisely calculated. mdpi.comnih.gov
Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule, which can aid in its experimental characterization.
Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding intermolecular interactions. irjweb.com
DFT has been successfully applied to investigate the reaction mechanisms of related compounds. For instance, studies on the ring-opening polymerization of oxetane cations have utilized the B3LYP method to map out the reaction pathway. rsc.org Similar approaches could be used to study the reactivity of the hydrazine group in Oxetan-3-ylhydrazine.
A representative application of DFT is in the study of hydrazone derivatives, where it has been used to correlate calculated electronic properties with observed biological activity. mdpi.comnih.gov
Table 1: Illustrative DFT-Calculated Properties for a Generic Oxazole (B20620) Derivative This table illustrates the type of data generated from DFT calculations on heterocyclic compounds. Specific values for this compound would require dedicated computation.
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (HOMO-LUMO) | 5.3 eV |
| Dipole Moment | 3.2 Debye |
| Chemical Hardness | 2.65 eV |
| Electrophilicity Index | 1.77 eV |
| Data conceptualized from findings on oxazole derivatives. irjweb.com |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and accuracy compared to DFT for certain systems, particularly where electron correlation effects are significant. These methods have been used alongside DFT to study:
Interaction Energies: In a study of hydrazine clusters, MP2 calculations were crucial for accurately determining the interaction energies between molecules, identifying stable dimer and trimer structures. acs.org For this compound, MP2 could be used to precisely model hydrogen bonding interactions.
Reaction Barriers: Ab initio methods are often used to calculate the energy barriers of chemical reactions, providing a more refined understanding of reaction kinetics than some DFT functionals. For example, the mechanism of ring-opening polymerization of oxetane cations has been investigated using the MP2 method to corroborate DFT results. rsc.org
Table 2: Comparison of Interaction Energies in Hydrazine Dimers by Different Ab Initio and DFT Methods This table showcases how different computational methods can be applied to study intermolecular forces, a key aspect for understanding the condensed-phase behavior of molecules like this compound.
| Method | Basis Set | Interaction Energy (kJ/mol) |
| HF | 6-31+G | ~15 |
| DFT/B3LYP | 6-31+G | ~19 |
| MP2 | 6-31+G* | ~22 |
| Data adapted from a study on hydrazine clusters. acs.org |
Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the hydrazine moiety, indicating its role as an electron donor, while the LUMO's location would indicate the most probable site for nucleophilic attack.
Electron Density Distribution: Analysis of the total electron density can reveal the charge distribution across the molecule. The electrostatic potential mapped onto the electron density surface highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how the molecule will interact with other reagents. For instance, the oxygen atom of the oxetane ring is a site of negative electrostatic potential, making it a hydrogen-bond acceptor. mdpi.com
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the electronic properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into their conformational dynamics and interactions in a condensed phase (e.g., in solution).
For this compound, MD simulations could be used to:
Explore Conformational Space: The oxetane ring is not perfectly planar but exists in a puckered conformation. nih.gov MD simulations can explore the different possible conformations of the molecule and the transitions between them.
Study Solvation: By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent organizes around the solute and calculate properties like the free energy of solvation.
Analyze Intermolecular Interactions: In a simulated environment, MD can model how multiple molecules of this compound would interact with each other and with other components in a mixture.
MD simulations have been used to study the conformational preferences of oxetane-containing peptides and to investigate the decomposition pathways of related four-membered heterocycles like dioxetane. acs.orgnih.gov
Prediction of Reaction Pathways and Energy Landscapes
A primary goal of computational chemistry is to predict the course of a chemical reaction. This involves mapping the potential energy surface (PES) to identify reactants, products, intermediates, and the transition states that connect them.
For this compound, computational methods could predict:
Ring-Opening Reactions: The oxetane ring is strained and can undergo ring-opening reactions, particularly under acidic conditions. nih.gov Theoretical calculations can determine the energy barriers for different possible ring-opening pathways, predicting the most likely products.
Reactions of the Hydrazine Moiety: The hydrazine group can undergo various reactions, such as oxidation or condensation with carbonyl compounds. Computational modeling can elucidate the mechanisms of these reactions and predict their feasibility.
Studies on the polymerization of oxetane rsc.org and the decomposition of dioxetane nih.gov are prime examples of how computational chemistry is used to explore complex reaction pathways and energy landscapes for strained heterocyclic systems.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
In the context of medicinal chemistry, where oxetane motifs are increasingly used, SAR and QSAR studies are invaluable. acs.orgacs.org While no specific SAR or QSAR models for this compound are published, the principles would be directly applicable if a series of related compounds with measured biological activity were available.
SAR Analysis: SAR involves qualitatively assessing how changes in the structure of a molecule affect its biological activity. For example, incorporating an oxetane ring into a drug candidate has been shown to improve properties like solubility and metabolic stability. magtech.com.cn The hydrazine group would offer another point for modification to explore the SAR.
QSAR Modeling: QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wjbphs.com A QSAR model is built by calculating a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and using statistical methods to correlate them with activity. nih.govmdpi.com For a series of oxetane-hydrazine derivatives, a QSAR model could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net
Table 3: Common Molecular Descriptors Used in QSAR Studies Applicable to Heterocyclic Compounds
| Descriptor Class | Examples | Property Represented |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electronic distribution and reactivity |
| Steric | Molecular weight, Molecular volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |
| Thermodynamic | Heat of formation, Solvation energy | Stability and solubility |
Conformational Analysis and Stereochemical Predictions
Computational and theoretical chemistry studies are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules like this compound. While specific computational studies focusing exclusively on this compound are not extensively available in the reviewed literature, we can infer its conformational and stereochemical properties by examining its constituent functional groups: the oxetane ring and the hydrazine moiety.
The conformational landscape of Oxetan-3-ylhydrazine is primarily dictated by two key structural features: the puckering of the four-membered oxetane ring and the rotation around the carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) single bonds of the hydrazine group.
Oxetane Ring Puckering
The oxetane ring, a four-membered heterocycle containing an oxygen atom, is characterized by significant ring strain. nih.gov Unsubstituted oxetane is not perfectly planar and exhibits a slight puckering to alleviate torsional strain. nih.govillinois.edu The introduction of substituents on the oxetane ring, particularly at the 3-position, generally leads to a more pronounced puckered conformation to minimize unfavorable eclipsing interactions. nih.govacs.org For Oxetan-3-ylhydrazine, the hydrazine substituent at the C3 position is expected to induce a puckered conformation of the oxetane ring.
The degree of puckering can be quantified by the ring puckering angle. While the precise angle for this compound has not been reported, studies on other 3-substituted oxetanes provide valuable insights. For instance, X-ray crystallographic investigations of some substituted oxetanes have revealed significant puckering angles. acs.org It is important to note that the protonation of the hydrazine group to form the dihydrochloride salt could further influence the ring conformation through electrostatic interactions and hydrogen bonding.
| Structural Feature | Observation | Reference |
|---|---|---|
| Unsubstituted Oxetane Ring | Nearly planar, with a slight puckering angle. | nih.govillinois.edu |
| 3-Substituted Oxetanes | Increased puckering compared to the unsubstituted ring to reduce steric strain. | acs.orgutexas.edu |
| Influence of Substituents | The size and nature of the substituent at the 3-position affect the degree of puckering. | illinois.edu |
Conformation of the Hydrazine Substituent
The stereochemistry of Oxetan-3-ylhydrazine is also defined by the rotational isomers (conformers) arising from rotation about the C3-N and N-N bonds. The relative orientation of the lone pairs on the nitrogen atoms in the hydrazine moiety is a critical factor. Hydrazine itself preferentially adopts a gauche conformation, where the lone pairs are oriented at approximately 90° to each other, which is energetically more favorable than the anti (180°) or syn (0°) conformations. nih.gov
For Oxetan-3-ylhydrazine, the attachment of the oxetane ring to the hydrazine group introduces additional steric and electronic factors that can influence the torsional potential around the N-N bond. Furthermore, in the dihydrochloride salt, the protonation of both nitrogen atoms will lead to significant electrostatic repulsion, which would favor an anti or staggered conformation of the resulting ammonium (B1175870) groups to maximize the distance between the positive charges.
Stereochemical Predictions
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of different conformers and the rotational barriers between them. nih.govrsc.org While specific data for this compound is lacking, a theoretical study would likely involve optimizing the geometries of various possible conformers (arising from both ring puckering and side-chain rotation) to identify the global minimum energy structure.
| Parameter | Description | Expected Trend/Value |
|---|---|---|
| Oxetane Puckering Angle | The dihedral angle that describes the non-planarity of the oxetane ring. | Expected to be significant due to the 3-substituent. |
| C3-N Bond Torsion Angle | Rotation around the bond connecting the oxetane ring and the hydrazine moiety. | Multiple low-energy conformers are possible. |
| N-N Bond Torsion Angle | Rotation around the nitrogen-nitrogen bond of the hydrazine group. | In the dihydrochloride form, an anti-conformation is predicted to be favored. |
| Relative Conformational Energies | The energy difference between various stable conformers. | DFT or other high-level computational methods would be required for accurate prediction. |
| Chirality | The molecule is chiral at the C3 position. | Exists as (R) and (S) enantiomers. |
Future Directions and Challenges in Oxetan 3 Ylhydrazine Dihydrochloride Research
Overcoming Synthetic Accessibility Limitations
A primary hurdle in the widespread application of oxetane-containing compounds, including oxetan-3-ylhydrazine (B3232161) dihydrochloride (B599025), is their synthetic accessibility. researchgate.netchemrxiv.org The synthesis of the four-membered oxetane (B1205548) ring is challenging due to inherent ring strain, which makes cyclization processes kinetically less favorable compared to the formation of five- or six-membered rings. acs.org
Key challenges and future research directions include:
Limited Building Blocks: The availability of diverse oxetane building blocks is restricted, which has historically limited the substitution patterns of oxetane structures in drug discovery programs. nih.govacs.org Future efforts must focus on developing new and efficient methods to synthesize a wider array of substituted oxetan-3-ones, which serve as the direct precursors to oxetan-3-ylhydrazine.
Reaction Conditions and Stability: The synthesis of oxetan-3-ylhydrazine, likely proceeding through the reaction of oxetan-3-one with hydrazine (B178648), requires careful optimization to avoid undesired side reactions. The oxetane ring can be susceptible to ring-opening under harsh acidic or basic conditions, a propensity that must be managed during synthesis and purification. researchgate.netacs.org Research into milder reaction conditions, potentially utilizing advanced catalytic systems, is crucial. chemrxiv.org For instance, developing protocols that avoid strong acids or bases can improve yields and the stability of the final product. researchgate.net
Scalability: Many existing methods for oxetane synthesis are not readily scalable for industrial production. nih.govresearchgate.net Future research should aim to develop robust and scalable synthetic routes that can produce oxetan-3-ylhydrazine dihydrochloride and its derivatives in sufficient quantities for extensive biological evaluation. chemrxiv.org This includes optimizing protocols for kilogram-scale synthesis in a single run. researchgate.net
Expanding the Chemical Space of Oxetane-Hydrazine Derivatives
The true potential of this compound lies in its capacity to serve as a scaffold for generating large libraries of novel derivatives. Expanding this chemical space will be pivotal for identifying compounds with potent and selective biological activity. mdpi.comresearchgate.net
Strategies for diversification include:
Derivatization of the Hydrazine Moiety: The hydrazine group is highly versatile and can be readily converted into a variety of other functional groups. For example, reaction with aldehydes and ketones can yield a diverse range of hydrazones. Furthermore, acylation of the hydrazine can produce hydrazides, which are a common motif in pharmacologically active compounds. iscientific.orgresearchgate.net
Modification of the Oxetane Ring: While substitution at the 3-position is defined by the parent compound, future synthetic strategies could explore the introduction of substituents at the 2- and 4-positions of the oxetane ring. This would create stereoisomers and diastereomers with potentially distinct biological profiles. However, this remains a significant synthetic challenge. nih.gov
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the oxetane-hydrazine core would be highly valuable. This approach allows for the rapid generation of analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies. beilstein-journals.orgresearchgate.net
| Derivative Type | General Structure | Potential R-Groups | Rationale |
|---|---|---|---|
| Hydrazones | Oxetane-N-N=CHR | Aryl, Heteroaryl, Alkyl | Introduce diverse substituents to modulate activity and physicochemical properties. |
| N-Acylhydrazides | Oxetane-N-NH-C(=O)R | Aryl, Heteroaryl, Alkyl | Hydrazides are a known pharmacophore with a wide range of biological activities. iscientific.orgresearchgate.net |
| N,N'-Disubstituted Hydrazines | Oxetane-NR-NHR' | Alkyl, Aryl | Fine-tune steric and electronic properties around the hydrazine linkage. |
Targeted Applications in Emerging Therapeutic Areas
The combination of the oxetane ring, known to enhance drug-like properties, and the biologically active hydrazine moiety suggests that derivatives of oxetan-3-ylhydrazine could be valuable in several therapeutic areas. nih.goviscientific.org
Potential therapeutic applications to be explored include:
Oncology: Oxetane-containing molecules have been successfully developed as inhibitors of various cancer targets, such as kinases and epigenetic enzymes. nih.gov For instance, the incorporation of an oxetane moiety has led to improved solubility and metabolic stability in inhibitors of ALDH1A and MMP-13. nih.gov Hydrazine derivatives have also demonstrated significant anticancer activity. iscientific.org The synergy of these two motifs could lead to novel anticancer agents.
Infectious Diseases: Hydrazides and hydrazones are well-established classes of antimicrobial and antiviral agents. iscientific.orgresearchgate.net Isoniazid, a hydrazide, is a frontline treatment for tuberculosis. researchgate.net The oxetane group could be used to optimize the pharmacokinetic properties of new hydrazine-based anti-infectives, potentially overcoming issues of drug resistance.
Neurodegenerative Diseases: Some hydrazine derivatives have been investigated for their potential in treating central nervous system (CNS) disorders. nih.gov The ability of the polar oxetane group to modulate properties like pKa and solubility could be leveraged to design CNS-penetrant molecules with improved safety profiles. acs.orgacs.org
Green Chemistry Approaches for Sustainable Synthesis
Traditional methods for synthesizing heterocyclic compounds often rely on hazardous reagents, toxic solvents, and energy-intensive processes. nih.gov Adopting green chemistry principles for the synthesis of this compound and its derivatives is an important future direction. nih.govnumberanalytics.com
Key green chemistry strategies include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and improve energy efficiency compared to conventional heating methods. numberanalytics.comrsc.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. researchgate.netnumberanalytics.com
Sustainable Solvents: Replacing traditional volatile organic compounds with greener alternatives like ionic liquids, deep eutectic solvents, or even water can dramatically reduce the environmental impact of the synthesis. numberanalytics.com
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability, contributing to a more sustainable manufacturing process. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The exploration of the chemical space around this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). astrazeneca.comnih.gov These computational tools can revolutionize the drug discovery process by making it more efficient and cost-effective. ijettjournal.org
Applications of AI and ML in this context include:
Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel oxetane-hydrazine derivatives before they are synthesized. astrazeneca.comcrimsonpublishers.com
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from the ground up. crimsonpublishers.com These models can explore the vast chemical space of oxetane-hydrazine derivatives to identify promising candidates for synthesis and testing.
Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel compounds, helping to overcome some of the synthetic accessibility challenges. researchgate.net
Target Identification: By analyzing large biological datasets, AI can help to identify new potential protein targets for which oxetane-hydrazine derivatives may be effective modulators. crimsonpublishers.com
The primary challenge in applying AI is the need for high-quality data for model training. As more data on oxetane-containing compounds and their biological effects become available, the predictive power of these models will continue to improve. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for Oxetan-3-ylhydrazine dihydrochloride, and what analytical methods are critical for confirming its purity and structure?
- Methodological Answer : The synthesis typically involves the reaction of oxetane derivatives with hydrazine under acidic conditions. Key steps include:
- Hydrazine coupling : Reacting oxetan-3-yl derivatives (e.g., oxetane-3-carboxylic acid esters) with hydrazine hydrate in ethanol, followed by hydrochloric acid to form the dihydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity, as verified by HPLC and NMR (¹H, ¹³C) .
- Structural confirmation : FT-IR for N-H and C-N bond identification, and mass spectrometry (ESI-MS) for molecular ion peaks matching C₃H₁₀Cl₂N₂O .
Q. How does the hygroscopic nature of this compound influence its storage and handling in experimental settings?
- Methodological Answer : The compound’s hygroscopicity necessitates:
- Storage : Anhydrous conditions (desiccators with silica gel) at 2–8°C to prevent hydrolysis .
- Handling : Use of gloveboxes or nitrogen-purged environments for weighing and reaction setup.
- Stability testing : Periodic Karl Fischer titration to monitor water content and TGA/DSC to assess decomposition thresholds (>225°C) .
Q. What are the primary safety protocols for working with this compound, given its potential reactivity?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact (OSHA-compliant protocols) .
- Ventilation : Use fume hoods for reactions releasing HCl vapors.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses, and how do solvent choices impact reaction kinetics?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in precursor steps, while ethanol minimizes side reactions during salt formation .
- Catalysis : Trace HCl (0.1–1.0 eq.) accelerates hydrazine coupling, but excess acid promotes hydrolysis.
- Kinetic monitoring : In situ FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry .
Q. How can researchers reconcile discrepancies between in vitro cytotoxicity data and in vivo biocompatibility for Oxetan-3-ylhydrazine derivatives?
- Methodological Answer :
- In vitro limitations : High concentrations in cell culture (e.g., >1 mM) may induce false-positive cytotoxicity due to osmotic stress .
- In vivo validation : Use murine models with controlled dosing (e.g., 10–50 mg/kg) and histopathology to assess tissue-specific effects. Reference studies on structurally similar hydrazines (e.g., octenidine dihydrochloride) showing low irritation in vivo despite in vitro cytotoxicity .
Q. What mechanistic insights explain the antimicrobial activity of this compound against Gram-negative pathogens like P. aeruginosa?
- Methodological Answer :
- Mode of action : Cationic hydrazines disrupt bacterial membranes via electrostatic interactions with lipopolysaccharides (LPS).
- Experimental design : Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth, complemented by SEM to visualize membrane damage .
- Resistance mitigation : Synergy testing with β-lactams to reduce efflux pump efficacy .
Q. How should researchers address batch-to-batch variability in this compound synthesis, particularly in scaling from mg to gram quantities?
- Methodological Answer :
- Process control : Strict monitoring of pH (3.5–4.0 during salt formation) and temperature (20–25°C) to avoid oligomerization .
- Quality metrics : ICP-MS for trace metal contaminants (e.g., Fe³⁺, which catalyzes degradation) and chiral HPLC to detect stereochemical impurities .
Data Contradiction Analysis
Q. Why do some studies report this compound as stable at room temperature, while others note rapid decomposition?
- Methodological Resolution :
- Environmental factors : Humidity and light exposure drastically alter stability. Comparative studies show <5% decomposition under argon vs. >20% in ambient air over 72 hours .
- Analytical bias : Decomposition products (e.g., oxetane-3-amine) may co-elute with the parent compound in HPLC, requiring UPLC-MS/MS for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
